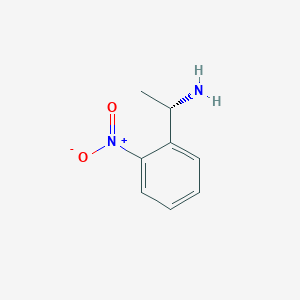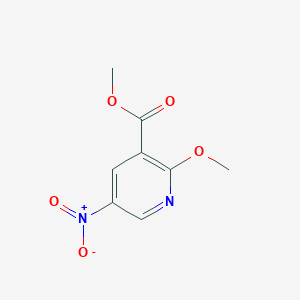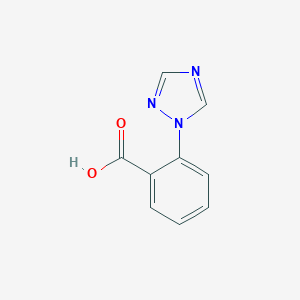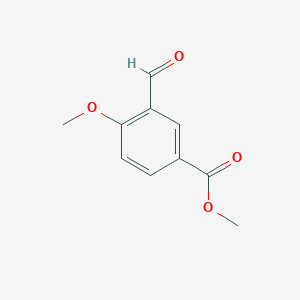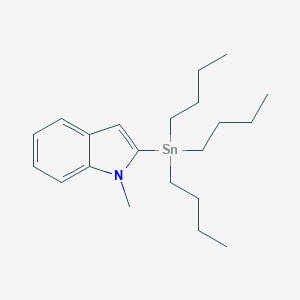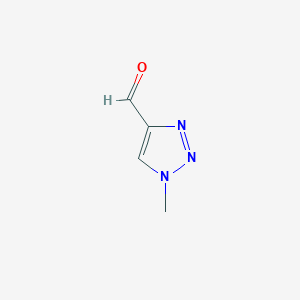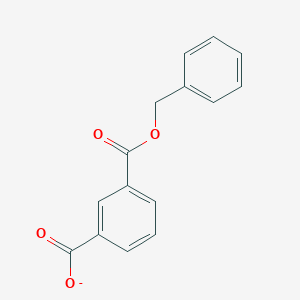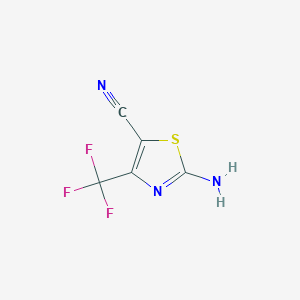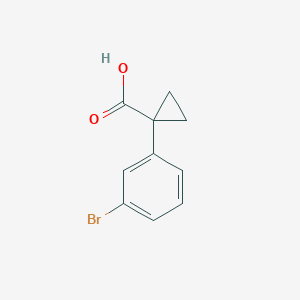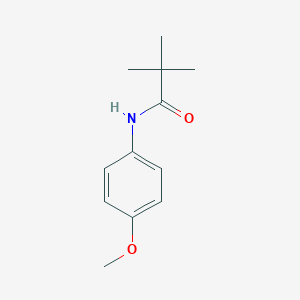
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
説明
“N-(4-Methoxyphenyl)-2,2-dimethylpropanamide” is an organic compound . It is a derivative of amides and has a methoxy group attached to the phenyl ring . The compound’s IUPAC name is “4-Methoxyphenol” and it is also known as "Mequinol" .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the nitroamide intermediate, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with propanoyl chloride.
Molecular Structure Analysis
The molecular structure of “N-(4-Methoxyphenyl)-2,2-dimethylpropanamide” can be analyzed using various methods such as density functional theory, molecular docking, and molecular dynamic simulation . These methods can provide information about the compound’s geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Methoxyphenyl)-2,2-dimethylpropanamide” can be analyzed using various methods such as density functional theory and TD-DFT/B3LYP/6-311++G (d,p) methods . These methods can provide information about the compound’s electronic characteristics, nonlinear optical properties, and thermodynamic properties .
科学的研究の応用
Synthesis of Novel Ligands
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide has been utilized in the synthesis of novel ligands. For instance, it was used in the creation of the first 4-methoxy-substituted 1,3-benzazaphosphole. This compound represents a potential σ2 P,O hybrid or chelate ligand with high π-density at the phosphorus atom, which could have implications in various chemical processes and research applications (Aluri, Jones, Dix, & Heinicke, 2014).
Crystal Structure Analysis
In another study, the crystal structure of a related compound, N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined. This involved X-ray diffraction analysis, providing valuable insights into the molecular structure that could be relevant for further research and development of similar compounds (Hirano, Hamase, Akita, & Zaitsu, 2004).
Development of Novel Materials for Optoelectronic Devices
The compound has also found applications in the development of novel materials for optoelectronic devices. For instance, derivatives of triphenylamine with dimethylamino substituents, related to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, were synthesized and introduced into electrochromic devices. These devices demonstrated high coloration efficiency and electrochemical stability, indicating potential applications in advanced technology (Wu, Lin, & Liou, 2019).
Synthesis of Lipoxygenase Inhibitors
Furthermore, derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, a compound similar to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, were synthesized and screened as lipoxygenase inhibitors. These compounds showed moderately good activities, suggesting their potential in biomedical research and drug development (Aziz‐ur‐Rehman et al., 2016).
Synthesis of Poly(methacrylamide) with Biomedical Interest
In the field of polymer science, a new methacrylamide derivative supporting functional side groups of potential biomedical interest was synthesized. This compound, related to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, was used to obtain polymers by free radical polymerization, indicating its utility in creating new materials with potential biomedical applications (Gallardo & Román, 1993).
Synthesis of Air-Stable n-type Dopant for Organic Semiconductor Thin Films
Moreover, a derivative of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide was synthesized and employed as a strong n-type dopant for fullerene C(60), a well-known n-channel semiconductor. The thin films produced showed high conductivity, highlighting the compound's relevance in the field of organic electronics (Wei et al., 2012).
Safety and Hazards
特性
IUPAC Name |
N-(4-methoxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRWTFVXZCJZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334721 | |
| Record name | N-(4-Methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide | |
CAS RN |
56619-94-4 | |
| Record name | N-(4-Methoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




